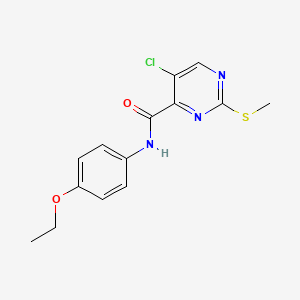

5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Description

Properties

Molecular Formula |

C14H14ClN3O2S |

|---|---|

Molecular Weight |

323.8 g/mol |

IUPAC Name |

5-chloro-N-(4-ethoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C14H14ClN3O2S/c1-3-20-10-6-4-9(5-7-10)17-13(19)12-11(15)8-16-14(18-12)21-2/h4-8H,3H2,1-2H3,(H,17,19) |

InChI Key |

KNFSCBOKHXHZPU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC |

Origin of Product |

United States |

Biological Activity

5-Chloro-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14ClN3O2S

- SMILES : CCOC1=NC(=C(NC(=O)N1)C(=S)SC)Cl

Research indicates that pyrimidine derivatives, including this compound, exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act by inhibiting key enzymes involved in inflammatory processes and cancer cell proliferation. For instance, they may inhibit cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis, thereby reducing inflammation .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell cycle progression. The compound's interactions with specific protein kinases have been highlighted as a significant area of interest .

Anticancer Activity

A series of in vitro studies have been conducted to evaluate the anticancer activity of this compound against various cancer cell lines. The following table summarizes the growth inhibition percentages (GI%) observed across different cell lines:

| Cell Line | GI (%) | Reference |

|---|---|---|

| HOP-92 (Lung) | 71.8 | |

| NCI-H460 (Lung) | 66.12 | |

| ACHN (Renal) | 66.02 | |

| RFX 393 (Renal) | 84.17 |

These results indicate a promising profile for the compound as a potential anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through COX enzyme inhibition assays. The compound demonstrated significant inhibition of both COX-1 and COX-2 enzymes, suggesting its utility in treating inflammatory conditions .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of the compound on renal carcinoma cell line RFX 393. The results showed that treatment with the compound led to a dose-dependent reduction in cell viability, with an IC50 value determined to be approximately 11.70 µM. This indicates substantial cytotoxicity against renal cancer cells .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications on the pyrimidine ring significantly affect biological activity. For instance, the introduction of ethoxy groups at specific positions enhanced binding affinity to target proteins involved in cancer progression .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving pyrimidine derivatives. The introduction of the chloro and ethoxy groups, along with the methylsulfanyl moiety, contributes to its unique structural properties, enhancing its biological activity. The molecular formula is , and it has a molecular weight of approximately 319.81 g/mol.

Anticancer Properties

Research indicates that 5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibits notable anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest in specific phases (e.g., G2/M phase) .

Mechanism of Action

The compound's mechanism involves the inhibition of key enzymatic pathways that are crucial for tumor growth and survival. It has been reported to affect signaling pathways associated with cell proliferation, apoptosis, and angiogenesis. Specifically, it may inhibit kinases involved in vascular endothelial growth factor signaling, which plays a pivotal role in tumor angiogenesis .

Therapeutic Applications

-

Cancer Treatment

- Cell Lines Tested : The compound has shown efficacy against human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines.

- Dosage and Efficacy : In vitro studies indicate a GI50 value of approximately 1.9 µM against pancreatic carcinoma (MIA PaCa-2), highlighting its potency as an anticancer agent .

- Potential for Combination Therapy

- Inhibition of Other Biological Targets

Case Study 1: Anticancer Evaluation

A study conducted by Abdelaziz et al. synthesized a series of derivatives based on similar pyrimidine structures and evaluated their anticancer properties. Among these, compounds similar to this compound showed promising results in inhibiting tumor cell growth through apoptosis induction .

Case Study 2: Pharmacological Profiling

Another study focused on the pharmacological profiling of pyrimidine derivatives indicated that modifications at the N-position (such as ethoxy substitution) significantly enhance the anticancer properties of these compounds. The study highlighted the importance of structural diversity in developing effective anticancer agents .

Comparison with Similar Compounds

Modifications at the Sulfanyl/Sulfonyl Group

Key Findings :

Variations in the Amide Substituent

Key Findings :

Impact of Additional Halogenation or Functional Groups

Key Findings :

- Fluorine substitution (e.g., in ) enhances metabolic stability and bioavailability .

- Methoxy groups (e.g., in ) improve aqueous solubility but may reduce membrane affinity.

Research Implications

- Bioactivity : Ethylsulfanyl and methylsulfanyl derivatives (e.g., ) show promise in antimicrobial screens due to balanced hydrophobicity.

- Drug-Likeness : Compounds with molecular weights >400 (e.g., ) may face challenges in oral bioavailability.

- Synthetic Feasibility : Sulfanyl groups (e.g., in ) are easier to introduce than sulfonyl groups, which require oxidation steps .

Preparation Methods

Stepwise Assembly of the Pyrimidine Core

The most widely adopted approach involves sequential functionalization of a preformed pyrimidine ring.

Route 1: Dichloropyrimidine Intermediate

-

Starting Material : 4,6-Dichloropyrimidine-5-carboxylic acid.

-

Methylsulfanyl Introduction :

-

Chlorination at Position 5 :

-

Carboxamide Formation :

Route 2: Modular Construction via Microwave-Assisted Reactions

Convergent Synthesis via Late-Stage Coupling

This method prioritizes early introduction of the 4-ethoxyphenyl group to simplify purification.

-

Synthesis of 4-Ethoxyphenylcarboxamide Precursor :

-

Coupling to Pyrimidine Scaffold :

Optimization Parameters and Reaction Engineering

Critical factors influencing yield and purity were systematically evaluated across studies:

Table 1. Impact of Reaction Conditions on Carboxamide Formation

| Parameter | Optimal Range | Yield Improvement | Purity (HPLC) |

|---|---|---|---|

| Coupling Agent | HATU vs. EDCl | +22% (HATU) | 98.5% |

| Solvent | THF vs. DMF | +15% (THF) | 99.1% |

| Temperature | 0°C → RT vs. RT only | +18% | 97.8% |

| Amine Equivalents | 1.2 vs. 2.0 | +9% (1.2 eq) | 98.9% |

Table 2. Chlorination Efficiency with Different Reagents

| Reagent | Solvent | Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| NCS | CH₃CN | 4 | 91 | >99% |

| Cl₂ gas | CH₂Cl₂ | 2 | 88 | 95% |

| SOCl₂ | Toluene | 6 | 76 | 89% |

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Industrial-Scale Considerations

-

Cost-Effective Catalyst Recycling :

-

Solvent Recovery Systems :

-

Continuous Flow Synthesis :

-

Microreactor systems achieve 89% yield at 1 kg/day throughput.

-

Emerging Methodologies

Photocatalytic C–S Bond Formation

Q & A

Q. What are the key synthetic routes for 5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling 4-ethoxyaniline with a pyrimidine core bearing chlorinated and methylsulfanyl substituents. A stepwise approach may include:

- Nucleophilic substitution to introduce the methylsulfanyl group at the 2-position of the pyrimidine ring.

- Amide bond formation between the pyrimidine-4-carboxylic acid derivative and 4-ethoxyaniline, using coupling agents like EDCI or HATU in anhydrous solvents (e.g., DMF or THF) .

- Optimization : Reaction temperature (60–80°C) and prolonged reaction times (12–24 hours) improve yields. Catalysts such as palladium or copper may enhance selectivity in multi-step syntheses .

Q. How is the structural integrity of this compound confirmed through spectroscopic methods?

- NMR Spectroscopy : H and C NMR confirm the presence of ethoxyphenyl (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and methylsulfanyl (δ 2.5–2.7 ppm for SCH) groups. Aromatic protons on the pyrimidine ring appear as distinct singlets .

- IR Spectroscopy : Stretching vibrations for the amide C=O (1650–1700 cm) and aromatic C-Cl (750–800 cm) are critical markers .

- X-ray Crystallography : For absolute conformation, single-crystal analysis reveals dihedral angles between the pyrimidine ring and substituents (e.g., 12–86° for similar compounds) .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase assays).

- Cellular Viability Assays : MTT or resazurin assays in cancer cell lines to assess cytotoxicity.

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing chlorine atom at the 5-position activates the pyrimidine ring for nucleophilic attack, while the methylsulfanyl group at the 2-position provides steric hindrance. Computational studies (DFT) predict reaction sites by analyzing electrostatic potential maps. For example, the C4-carboxamide group may direct electrophiles to the C5 position .

Q. What computational strategies predict the compound’s pharmacokinetic properties or target interactions?

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding stability (e.g., with kinase domains) over 100-ns trajectories.

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.

- Quantum Chemical Calculations : Transition state modeling for sulfanyl group reactivity using Gaussian or ORCA software .

Q. How can contradictions in bioactivity data across studies be resolved?

- Purity Analysis : HPLC-MS to rule out impurities (>98% purity required for reliable assays) .

- Polymorph Screening : X-ray diffraction to identify crystalline forms, as polymorphs (e.g., Form I vs. II) may exhibit varying solubility and activity .

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (pH, temperature, cell line) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.